molecular formula C21H14ClN3O3S B12267091 N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

Cat. No.: B12267091
M. Wt: 423.9 g/mol
InChI Key: MEVCVACGMJTETI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzodioxol moiety, a pyridine ring substituted with 4-chlorophenyl and cyano groups, and a sulfanyl-linked acetamide side chain.

Properties

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H14ClN3O3S/c22-15-4-1-13(2-5-15)17-7-3-14(10-23)21(25-17)29-11-20(26)24-16-6-8-18-19(9-16)28-12-27-18/h1-9H,11-12H2,(H,24,26)

InChI Key

MEVCVACGMJTETI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl and cyanopyridinyl groups. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are shared with the following analogs:

Compound ID/Reference Core Structure Key Substituents Notable Features
Target Compound Pyridine (3-cyano, 6-(4-Cl-phenyl)) Benzodioxol-5-yl, sulfanyl-acetamide Combines electron-withdrawing (Cl, CN) and electron-donating (benzodioxol) groups
: Compounds 5f–5j Imidazo[2,1-b]thiazole 4-Chlorophenyl/4-methoxyphenyl, pyridinyl acetamide High yields (71–81%); imidazothiazole core may enhance rigidity
: Compound I Pyrimidine (4,6-diamino) 4-Chlorophenyl, sulfanyl-acetamide Intramolecular N–H⋯N hydrogen bonds (S(7) motif)
: CAS 505056-40-6 Pyrimidine (CF3, 2-thienyl) Benzodioxol-5-yl, sulfanyl-acetamide Trifluoromethyl group may improve metabolic stability
: CAS 664348-66-7 Sulfonyl-amino Benzodioxol-5-yl, 2-chlorobenzyl, 4-chlorophenylsulfonyl Bulky sulfonyl group likely impacts solubility

Key Observations :

  • The target compound’s pyridine core distinguishes it from imidazothiazole () and pyrimidine-based analogs ().
  • Sulfanyl linkages (common in ) contribute to conformational flexibility and hydrogen-bonding capacity.

Implications :

  • High yields (e.g., 97% in ) suggest optimized conditions for sulfanyl-acetamide formation.
  • Lower yields (e.g., 38% in ) may reflect challenges in purifying polar intermediates.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds highlight packing interactions critical for stability:

Compound Hydrogen-Bonding Motifs Molecular Packing Reference
: Compound I N–H⋯N (S(7)), N–H⋯O (R22(8) dimers) Corrugated layers parallel to ac plane
: Compound II N–H⋯O, N–H⋯Cl (3D network) Parallel layers linked via N–H⋯N bonds
: CAS 505056-40-6 Not reported Likely influenced by CF3 and thienyl groups

Inferences for Target Compound :

  • If the target compound forms similar N–H⋯O/N–H⋯Cl bonds, it may exhibit stable crystalline phases suitable for formulation.
  • The benzodioxol group’s planar structure () could promote π-π stacking.

Hypotheses for Target Compound :

  • The 4-chlorophenyl and cyano groups () may confer kinase inhibitory or anti-inflammatory properties.
  • The benzodioxol moiety () is historically linked to neuroactive compounds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety, which is known for various biological activities. The presence of a sulfanyl group and a chlorophenyl substituent may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antidiabetic Effects : Compounds derived from benzodioxole have shown potential as α-amylase inhibitors, which are crucial in managing diabetes by regulating carbohydrate metabolism. For example, derivatives have demonstrated IC50 values ranging from 0.68 to 2.57 µM against α-amylase .
  • Anticancer Properties : Some benzodioxole derivatives have exhibited significant cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values between 26 and 65 µM for certain derivatives .
  • Anti-inflammatory Activity : Similar compounds have been evaluated for their ability to inhibit nitric oxide production and COX-2 expression, which are critical in inflammatory processes .

Antidiabetic Activity

A study focusing on benzodioxole derivatives found that specific compounds effectively inhibited α-amylase activity, suggesting potential use in diabetes management. The compound IIc showed an IC50 value of 0.68 µM and demonstrated safety in normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index .

Anticancer Activity

Research has highlighted the anticancer potential of benzodioxole derivatives. For instance, compound IIc was effective against multiple cancer cell lines with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of related compounds were attributed to their ability to inhibit iNOS and COX-2 pathways. This suggests that this compound may also modulate inflammatory responses through similar pathways .

Case Studies

  • In Vivo Studies : An in vivo study using streptozotocin-induced diabetic mice demonstrated that treatment with a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses, highlighting its potential as an antidiabetic agent .
  • Cytotoxicity Testing : In vitro assays revealed that certain benzodioxole derivatives had selective toxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential in cancer treatment .

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 Value (µM)Target
IIaα-Amylase Inhibition0.85Diabetes
IIcα-Amylase Inhibition0.68Diabetes
IIdCytotoxicity26 - 65Cancer

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